molecular formula C5H6BrNO2S B2370553 (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol CAS No. 1955499-62-3

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol

Cat. No.: B2370553
CAS No.: 1955499-62-3
M. Wt: 224.07
InChI Key: NPDFXLRLRGTZBW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol typically involves the reaction of 4-bromo-3-methoxyisothiazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or carboxylic acids, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. The thiazole ring is known to interact with biological targets, making it a promising candidate for the development of new drugs .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biochemical pathways and enzymes makes it a potential candidate for drug development .

Industry

In the industrial sector, the compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol is unique due to its specific combination of a bromine atom, methoxy group, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFXLRLRGTZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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